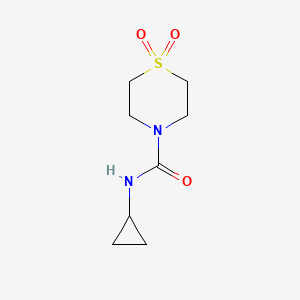
N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and psoriasis. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), which plays a critical role in the signaling pathways of cytokines involved in the immune response.
Wirkmechanismus
N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide exerts its therapeutic effects by inhibiting the activity of JAK3, a protein kinase that plays a critical role in the signaling pathways of cytokines involved in the immune response. By inhibiting JAK3, N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide reduces the production of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). These cytokines are involved in the activation and proliferation of T cells, which play a central role in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has been shown to have multiple biochemical and physiological effects in animal and human studies. In preclinical studies, N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has been shown to reduce inflammation, joint damage, and bone erosion in animal models of rheumatoid arthritis. In clinical trials, N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has been shown to reduce disease activity, improve clinical symptoms, and increase the quality of life in patients with rheumatoid arthritis, psoriasis, and other autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for JAK3 inhibition. However, N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide also has limitations, including its complex synthesis process, high cost, and potential toxicity in high doses.
Zukünftige Richtungen
For research include the development of new synthetic methods for N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide, the investigation of its pharmacokinetic and pharmacodynamic properties, the exploration of its potential for combination therapy with other immunomodulatory agents, and the identification of biomarkers for patient selection and monitoring. Additionally, further research is needed to explore the potential long-term side effects of N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide and to develop strategies to minimize these effects.
Synthesemethoden
N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the preparation of 2-aminothiazole, which is then reacted with a series of reagents to form the final product. The synthesis of N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has shown efficacy in reducing inflammation and joint damage in animal models of rheumatoid arthritis. In clinical trials, N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has demonstrated significant improvement in disease activity and symptoms in patients with rheumatoid arthritis, psoriasis, and other autoimmune diseases.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3S/c11-8(9-7-1-2-7)10-3-5-14(12,13)6-4-10/h7H,1-6H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMBZTSKQULDLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

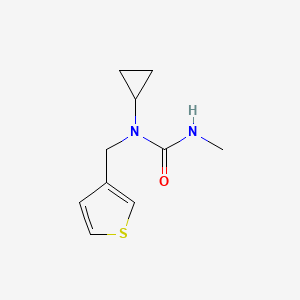
![4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid](/img/structure/B6647349.png)
![3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid](/img/structure/B6647355.png)
![1-Ethyl-3-[(2-methyl-1,3-thiazol-5-yl)methyl]benzimidazol-2-one](/img/structure/B6647361.png)
![4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline](/img/structure/B6647367.png)

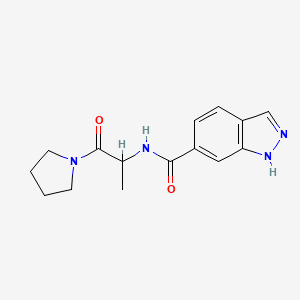
![1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea](/img/structure/B6647386.png)
![2-imidazol-1-yl-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6647394.png)
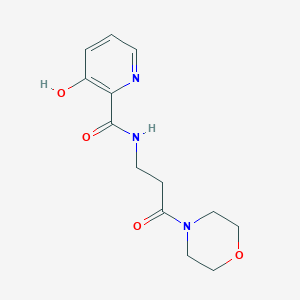
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea](/img/structure/B6647404.png)
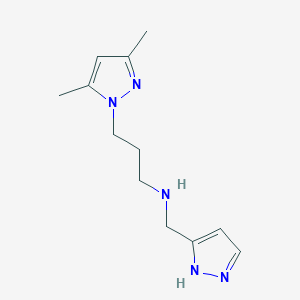
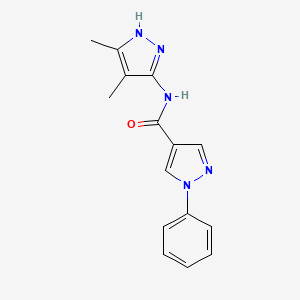
![2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol](/img/structure/B6647446.png)